molecular formula C9H12N2O3 B1335181 (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid CAS No. 890092-87-2

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Cat. No. B1335181
M. Wt: 196.2 g/mol
InChI Key: SOAAGCCBFNEUKR-UHFFFAOYSA-N
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Description

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .


Synthesis Analysis

While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .

Scientific Research Applications

  • Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials. This includes polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

  • Nanotechnology : Nanotechnology is helping to considerably improve many technology and industry sectors: information technology, homeland security, medicine, transportation, energy, food safety, and environmental science, among many others . Using nanotechnology, materials can effectively be made stronger, lighter, more durable, more reactive, more sieve-like, or better electrical conductors .

  • N-Acetyl-d-neuraminic Acid (Neu5Ac) : Neu5Ac and its derivatives are a very important group of biomolecules because these sugars occupy the terminal positions in numerous macromolecules, such as the glycans of glycoproteins, and are involved in many biological and pathological phenomena .

  • Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials. This includes polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

  • Nanotechnology : Nanotechnology is helping to considerably improve many technology and industry sectors: information technology, homeland security, medicine, transportation, energy, food safety, and environmental science, among many others . Using nanotechnology, materials can effectively be made stronger, lighter, more durable, more reactive, more sieve-like, or better electrical conductors .

  • N-Acetyl-d-neuraminic Acid (Neu5Ac) : Neu5Ac and its derivatives are a very important group of biomolecules because these sugars occupy the terminal positions in numerous macromolecules, such as the glycans of glycoproteins, and are involved in many biological and pathological phenomena .

Future Directions

The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .

properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAAGCCBFNEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390323
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

CAS RN

890092-87-2
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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